methyl N-{3-[(cyanomethyl)(pyridin-2-yl)carbamoyl]propyl}-N-methylcarbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl N-{3-[(cyanomethyl)(pyridin-2-yl)carbamoyl]propyl}-N-methylcarbamate is a complex organic compound that features a carbamate group, a pyridine ring, and a cyanomethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl N-{3-[(cyanomethyl)(pyridin-2-yl)carbamoyl]propyl}-N-methylcarbamate typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the intermediate compounds, which are then coupled to form the final product. Here is a general outline of the synthetic process:
-
Preparation of Intermediate Compounds
Step 1: Synthesis of 3-(cyanomethyl)pyridine by reacting pyridine-2-carboxaldehyde with cyanomethyl anion under basic conditions.
Step 2: Formation of N-methylcarbamate by reacting methyl isocyanate with an appropriate amine.
-
Coupling Reaction
Step 3: The intermediate 3-(cyanomethyl)pyridine is reacted with N-methylcarbamate in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to form the final product.
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions such as temperature, pressure, and solvent choice to maximize yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
Methyl N-{3-[(cyanomethyl)(pyridin-2-yl)carbamoyl]propyl}-N-methylcarbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, potentially leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) to yield reduced forms of the compound.
Substitution: Nucleophilic substitution reactions can occur at the carbamate or pyridine ring, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced forms with hydrogenated functional groups.
Substitution: Substituted derivatives with new alkyl or acyl groups.
Scientific Research Applications
Methyl N-{3-[(cyanomethyl)(pyridin-2-yl)carbamoyl]propyl}-N-methylcarbamate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.
Medicine: Explored for its pharmacological properties, including potential use as a drug candidate.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism by which methyl N-{3-[(cyanomethyl)(pyridin-2-yl)carbamoyl]propyl}-N-methylcarbamate exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The molecular targets and pathways involved can include:
Enzyme Inhibition: Binding to the active site of an enzyme, preventing substrate access.
Receptor Modulation: Interacting with cell surface or intracellular receptors, influencing signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
Methyl N-{3-[(cyanomethyl)(pyridin-3-yl)carbamoyl]propyl}-N-methylcarbamate: Similar structure but with the pyridine ring in a different position.
Ethyl N-{3-[(cyanomethyl)(pyridin-2-yl)carbamoyl]propyl}-N-methylcarbamate: Similar structure with an ethyl group instead of a methyl group.
Uniqueness
Methyl N-{3-[(cyanomethyl)(pyridin-2-yl)carbamoyl]propyl}-N-methylcarbamate is unique due to its specific arrangement of functional groups, which can confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for targeted research and development in various scientific fields.
Properties
IUPAC Name |
methyl N-[4-[cyanomethyl(pyridin-2-yl)amino]-4-oxobutyl]-N-methylcarbamate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N4O3/c1-17(14(20)21-2)10-5-7-13(19)18(11-8-15)12-6-3-4-9-16-12/h3-4,6,9H,5,7,10-11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BZRKRZVENJIMFL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCCC(=O)N(CC#N)C1=CC=CC=N1)C(=O)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.